molecular formula C11H11NO3 B13280481 6-ethoxy-1H-indole-3-carboxylic acid

6-ethoxy-1H-indole-3-carboxylic acid

Cat. No.: B13280481
M. Wt: 205.21 g/mol
InChI Key: AXUZPUCNJKASJH-UHFFFAOYSA-N
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Description

6-Ethoxy-1H-indole-3-carboxylic acid (CAS 1554236-07-5) is a high-purity organic compound with the molecular formula C 11 H 11 NO 3 and a molecular weight of 205.21 g/mol . This chemical belongs to the class of indole-3-carboxylic acid derivatives, a scaffold of significant interest in medicinal and agrochemical research due to its diverse biological potential . The core structure features an indole ring system substituted with an ethoxy group at the 6-position and a carboxylic acid functional group at the 3-position . The primary research application of this compound and its analogs is in the field of plant science and herbicide development. Indole-3-carboxylic acid derivatives have been extensively studied as auxin mimics, which are compounds that mimic the activity of the essential plant hormone Indole-3-Acetic Acid (IAA) . These synthetic analogs are designed to interact with the auxin receptor protein TIR1 (Transport Inhibitor Response 1) . Upon binding to TIR1, they can disrupt normal auxin signaling pathways, leading to the uncontrolled expression of auxin-responsive genes and ultimately to the death of susceptible plants . This mechanism makes them valuable tools for probing auxin-mediated processes and as potential leads for novel, sustainable auxinic herbicides with high efficacy and a broad spectrum of weed control . Beyond herbicidal applications, the indole nucleus is a privileged structure in pharmaceutical chemistry. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the carboxylic acid group on the indole ring allows for further synthetic modification, making 6-ethoxy-1H-indole-3-carboxylic acid a versatile building block or intermediate for the synthesis of more complex molecules for drug discovery and development . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers can handle this material as a stable solid under standard laboratory conditions .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

6-ethoxy-1H-indole-3-carboxylic acid

InChI

InChI=1S/C11H11NO3/c1-2-15-7-3-4-8-9(11(13)14)6-12-10(8)5-7/h3-6,12H,2H2,1H3,(H,13,14)

InChI Key

AXUZPUCNJKASJH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=CN2)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 Ethoxy 1h Indole 3 Carboxylic Acid and Its Derivatives

Advanced Synthetic Routes to Ethoxy-Substituted Indole-3-carboxylic Acids

The construction of the 6-ethoxy-1H-indole-3-carboxylic acid core can be achieved through various modern synthetic strategies. These methods offer different advantages in terms of efficiency, substrate scope, and scalability.

Palladium-Catalyzed Carbonylation Approaches for Indole (B1671886) Carboxylic Acids

Palladium-catalyzed carbonylation reactions have emerged as powerful tools for the introduction of a carboxylic acid moiety onto an aromatic or heteroaromatic ring. nih.govcapes.gov.br In the context of synthesizing 6-ethoxy-1H-indole-3-carboxylic acid, a plausible approach would involve the carbonylation of a suitably functionalized 6-ethoxyindole precursor. For instance, a 3-halo-6-ethoxyindole could be subjected to palladium-catalyzed carbonylation conditions. This typically involves a palladium catalyst such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a phosphine (B1218219) ligand, a base, and a source of carbon monoxide. researchgate.net The reaction proceeds via an oxidative addition of the aryl halide to the palladium(0) complex, followed by CO insertion and subsequent hydrolysis to yield the carboxylic acid.

While direct C-H activation and carbonylation at the C-3 position of 6-ethoxyindole is a more atom-economical approach, it may present challenges regarding regioselectivity. However, advancements in directing group strategies could potentially overcome this hurdle. The choice of reaction conditions, including solvent, temperature, and CO pressure, would be critical in optimizing the yield and purity of the desired product. nih.gov

Esterification and Subsequent Functional Group Transformations

The direct synthesis of 6-ethoxy-1H-indole-3-carboxylic acid can be followed by esterification to produce various ester derivatives. A common and straightforward method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. google.com This equilibrium-driven reaction can be pushed towards the product side by using an excess of the alcohol or by removing water as it is formed.

Alternatively, milder esterification methods can be employed, particularly if the substrate is sensitive to strong acidic conditions. These methods often involve the activation of the carboxylic acid with a coupling agent, such as a carbodiimide, followed by reaction with the alcohol.

Once the ester is formed, the ester group can serve as a handle for further functional group transformations. For example, reduction of the ester to the corresponding alcohol, 3-hydroxymethyl-6-ethoxy-1H-indole, can be achieved using reducing agents like lithium aluminum hydride. The ester can also be converted to amides, hydrazides, or other carboxylic acid derivatives through reactions with appropriate nucleophiles.

Multistep Synthetic Strategies from Substituted Indole Precursors

The Leimgruber-Batcho indole synthesis is a versatile and widely used method for the preparation of indoles from o-nitrotoluenes. wikipedia.orgclockss.orgresearchgate.netyoutube.comresearchgate.net This strategy can be effectively applied to the synthesis of 6-ethoxy-1H-indole-3-carboxylic acid, likely starting from 4-ethoxy-2-nitrotoluene.

The key steps in this synthesis are:

Enamine Formation: The o-nitrotoluene derivative is reacted with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a secondary amine, like pyrrolidine, to form a nitroenamine. wikipedia.org This intermediate is often a highly colored compound due to its extended conjugation. wikipedia.org

Reductive Cyclization: The nitroenamine is then subjected to reductive cyclization. This can be achieved using various reducing agents, with Raney nickel and hydrazine (B178648) or palladium on carbon with hydrogen being common choices. wikipedia.orgclockss.org This step reduces the nitro group to an amine, which then spontaneously cyclizes and eliminates the secondary amine to form the indole ring.

Following the formation of the 6-ethoxyindole core, a carboxyl group can be introduced at the 3-position through various methods, such as the Vilsmeier-Haack reaction to introduce a formyl group, followed by oxidation to the carboxylic acid. researchgate.net

Another prominent multistep approach is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.comnih.govorganic-chemistry.org For the synthesis of 6-ethoxy-1H-indole-3-carboxylic acid, (4-ethoxyphenyl)hydrazine (B3021012) would be a suitable starting material, which would be reacted with a pyruvate (B1213749) derivative.

Synthetic Strategy Starting Material Key Intermediates Key Reactions
Leimgruber-Batcho4-ethoxy-2-nitrotolueneNitroenamineEnamine formation, Reductive cyclization
Fischer Indole Synthesis(4-ethoxyphenyl)hydrazineHydrazoneHydrazone formation, wikipedia.orgwikipedia.org-sigmatropic rearrangement

Flow Chemistry Applications in Indole Carboxylic Acid Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages such as improved safety, enhanced reaction control, and ease of scalability. beilstein-journals.orgmdpi.com The synthesis of indole-3-carboxylic acid derivatives has been successfully adapted to continuous flow processes.

A notable example is the flow synthesis of an indole-3-carboxylic ester, which involves a base-mediated SNAr reaction between a 2-chloronitrobenzene and ethyl cyanoacetate (B8463686) to form an adduct. beilstein-journals.org This adduct is then subjected to a reductive cyclization under flow conditions using a packed-bed reactor containing a palladium on carbon catalyst. beilstein-journals.org This process allows for the rapid and efficient production of the indole-3-carboxylic ester.

This flow chemistry approach could be adapted for the synthesis of ethyl 6-ethoxy-1H-indole-3-carboxylate by using 2-chloro-5-ethoxynitrobenzene as the starting material. The subsequent hydrolysis of the ester under flow conditions would yield the desired 6-ethoxy-1H-indole-3-carboxylic acid. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can lead to higher yields and purities compared to traditional batch methods. beilstein-journals.org

Flow Chemistry Step Reactants Conditions Product
SNAr Reaction2-chloro-5-ethoxynitrobenzene, Ethyl cyanoacetate, BaseHeated flow coilEthyl 2-cyano-2-(2-nitro-4-ethoxyphenyl)acetate
Reductive CyclizationEthyl 2-cyano-2-(2-nitro-4-ethoxyphenyl)acetateH₂, Pd/C packed-bed reactorEthyl 6-ethoxy-1H-indole-3-carboxylate
HydrolysisEthyl 6-ethoxy-1H-indole-3-carboxylateAqueous base/acid in flow6-ethoxy-1H-indole-3-carboxylic acid

Derivatization Strategies and Scaffold Utilization

The 6-ethoxy-1H-indole-3-carboxylic acid scaffold is a versatile platform for the synthesis of a wide range of derivatives with potential biological activities.

Synthesis of Novel Indole-3-carboxamide Derivatives

The carboxylic acid functionality at the 3-position of the indole ring is readily converted into an amide group, which is a common functional group in many pharmaceuticals. The synthesis of indole-3-carboxamides is typically achieved by coupling the carboxylic acid with a primary or secondary amine using a suitable coupling agent. documentsdelivered.comsci-hub.stnih.govasiaresearchnews.comgrowingscience.comnih.gov

Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). sci-hub.stgrowingscience.comnih.gov The choice of coupling agent, base, and solvent can be optimized to achieve high yields and minimize side reactions.

A diverse library of 6-ethoxy-1H-indole-3-carboxamide derivatives can be synthesized by varying the amine coupling partner. This allows for the introduction of a wide range of substituents and the exploration of structure-activity relationships for various biological targets. For instance, coupling with different anilines, benzylamines, or aliphatic amines can lead to novel compounds with potentially interesting pharmacological profiles. researchgate.netnih.govderpharmachemica.com

Coupling Reagent Additive Base Typical Solvent
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (1-hydroxybenzotriazole)DIPEA (N,N-Diisopropylethylamine)Dichloromethane (DCM) or Dimethylformamide (DMF)
DCC (N,N'-dicyclohexylcarbodiimide)DMAP (4-Dimethylaminopyridine)TriethylamineDichloromethane (DCM)
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)-DIPEA (N,N-Diisopropylethylamine)Dimethylformamide (DMF)

Formation of Complex Polycyclic Indole Structures

The indole-3-carboxylic acid scaffold serves as a versatile platform for the synthesis of more complex, polycyclic indole structures. These intricate molecular architectures are often pursued for their potential applications in materials science and medicinal chemistry. Various synthetic strategies have been developed to construct additional rings onto the indole core, leveraging both the reactivity of the heterocyclic ring and the functional handle provided by the carboxylic acid group.

One prominent approach involves transition metal-catalyzed intramolecular cyclization reactions. For instance, palladium-catalyzed methodologies have been successfully employed to forge new carbon-carbon or carbon-heteroatom bonds. These reactions can include intramolecular α-arylation of esters derived from the indole-3-carboxylic acid, where a suitably positioned leaving group on a side chain attached to the indole nitrogen or another part of the molecule allows for the formation of a new fused ring. acs.org Similarly, palladium-catalyzed cascade reactions, such as those involving o-alkynylanilines, can lead to the construction of complex fused systems, demonstrating the power of this approach in building molecular complexity. researchgate.net

Another powerful technique for annulation is the reaction of indole derivatives with arynes. This method can be used to construct dibenzo[a,c]carbazoles and other fused aromatic systems. researchgate.net The reaction proceeds through a cycloaddition or nucleophilic addition mechanism, effectively building a new benzene (B151609) ring onto the indole framework. For derivatives of 6-ethoxy-1H-indole-3-carboxylic acid, such strategies would lead to polycyclic systems with the ethoxy group serving as a functional and structural element on the periphery of the newly formed larger ring system.

Furthermore, carbonylative cyclization processes offer a direct route to polycyclic structures containing a carbonyl moiety. beilstein-journals.orgbeilstein-journals.org These reactions often utilize carbon monoxide (CO) as a C1 source in the presence of a palladium catalyst to construct fused lactams or ketones. For example, a carbonylative double cyclization of functionalized 2-alkynylanilines can produce furo[3,4-b]indol-1-ones. beilstein-journals.org Adapting such methodologies to indole-3-carboxylic acid derivatives could provide access to a wide range of complex heterocyclic systems.

Synthetic StrategyCatalyst/ReagentsType of Polycyclic Structure FormedReference
Intramolecular α-ArylationPd(PPh₃)₄, K-phenoxideFused Indole Esters acs.org
Annulation with ArynesCsF, 18-crown-6Dibenzo[a,c]carbazoles researchgate.net
Carbonylative CyclizationPdI₂, KI, CO/AirFused Indol-1-ones beilstein-journals.org
Heck CyclizationPd(OAc)₂6H-isoindolo[2,1-a]indol-6-ones beilstein-journals.org

Exploration of Oxidation, Reduction, and Substitution Reactions on the Indole Core

The chemical reactivity of the indole core in 6-ethoxy-1H-indole-3-carboxylic acid allows for a variety of transformations, including oxidation, reduction, and substitution reactions, which are fundamental for modifying its structure and properties.

Oxidation Reactions The oxidation of the indole nucleus can lead to several important classes of compounds, most notably oxindoles and hydroxylated indoles. While the indole ring is relatively electron-rich and can be susceptible to oxidation, controlling the selectivity can be challenging. Biological systems often employ cytochrome P450 enzymes to achieve specific hydroxylations on the indole ring. nih.govnih.gov For instance, in Arabidopsis, indole-3-carboxylic acid derivatives undergo hydroxylation at the C6 position. nih.gov Chemical methods for oxidation might involve reagents like m-CPBA or dimethyldioxirane, which can oxidize the 2,3-double bond to form oxindoles or other oxidized products, although the presence of the carboxylic acid at C3 influences the reaction outcome.

Reduction Reactions The most common reduction of the indole core involves the saturation of the C2-C3 double bond to yield an indoline (B122111). This transformation is significant as it converts the planar, aromatic indole ring into a non-planar, saturated heterocyclic system, altering its stereochemical and electronic properties. Catalytic hydrogenation is a widely used method for this purpose. researchgate.net More advanced methods employ asymmetric catalysis to achieve enantioselective reduction, which is crucial when generating chiral indolines. For example, Brønsted acid-catalyzed transfer hydrogenation of related 3H-indoles using a Hantzsch ester as the hydrogen source can produce optically active indolines with high enantioselectivity. organic-chemistry.org

Substitution Reactions The indole ring is a π-excessive system, making it highly reactive towards electrophilic substitution. bhu.ac.in In 6-ethoxy-1H-indole-3-carboxylic acid, the C3 position is blocked by the carboxylic acid group. The directing effects of the indole nitrogen and the ethoxy group at C6 will influence the position of further substitution. The pyrrole (B145914) ring is generally more activated than the benzene ring. bhu.ac.in Electrophilic attack would be expected to occur primarily at the C2, C4, or C7 positions. Common electrophilic substitution reactions include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Typically performed with nitric acid in acetic anhydride (B1165640) or other mild nitrating agents.

Friedel-Crafts Acylation/Alkylation: Often requires careful selection of Lewis acids to avoid side reactions.

Nucleophilic substitution reactions on the indole nucleus are less common but can be achieved, particularly on activated substrates. For example, 1-methoxyindole-3-carboxaldehyde has been shown to be a versatile substrate for nucleophilic substitution at the C2 position. semanticscholar.org

Reaction TypeReagents/CatalystProduct TypePosition(s) AffectedReference
Oxidation Cytochrome P450 (in vivo)Hydroxy-indolesC5, C6 nih.govnih.gov
Reduction H₂, Pd/CIndolinesC2-C3 researchgate.net
Chiral Brønsted Acid, Hantzsch EsterChiral IndolinesC2-C3 organic-chemistry.org
Electrophilic Substitution NBS, NCS, etc.Halogenated IndolesC2, C4, C7 bhu.ac.in
HNO₃/Ac₂ONitro-indolesC2, C4, C7 bhu.ac.in

Chiral Synthesis and Stereochemical Control in Indole Carboxylic Acid Research

The synthesis of enantiomerically pure indole derivatives is of paramount importance, particularly for pharmaceutical applications where stereochemistry dictates biological activity. Research into indole carboxylic acids has developed sophisticated methods for chiral synthesis and for controlling the stereochemical outcome of subsequent reactions.

Chiral Synthesis There are several established strategies for accessing chiral indole carboxylic acids and their derivatives:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For example, amino acids like L-tryptophan or L-phenylalanine can be used as precursors to construct the chiral indole or indoline framework, ensuring the final product has a defined stereochemistry. researchgate.netresearchgate.net

Asymmetric Catalysis: This is one of the most powerful methods for generating chirality. It involves using a small amount of a chiral catalyst to produce a large amount of an enantiomerically enriched product. Chiral phosphoric acids, for instance, have been used in the asymmetric dearomatization of indoles to create chiral indolines and indolenines with excellent enantioselectivity. rsc.org Similarly, enantioselective reduction of the indole core to form chiral indolines can be achieved using chiral Brønsted acid catalysts. organic-chemistry.org

Chiral Auxiliaries: In this method, a chiral molecule (the auxiliary) is temporarily attached to the indole substrate to direct the stereochemical course of a reaction. youtube.com After the desired stereocenter has been created, the auxiliary is removed. This strategy provides reliable stereochemical control by sterically blocking one face of the molecule, guiding the approach of reagents. youtube.com

Stereochemical Control Controlling the stereochemistry of reactions on a pre-existing chiral indole carboxylic acid derivative is known as substrate control. youtube.com The existing stereocenter(s) in the molecule can influence the formation of new stereocenters by directing incoming reagents to a specific face of the molecule due to steric or electronic preferences. This is particularly relevant in reactions such as the reduction of ketones or imines attached to the indole scaffold.

The development of catalytic asymmetric methods has been a major focus. These reactions not only create chiral molecules from achiral starting materials but also offer a highly efficient and atom-economical route to enantiopure compounds. The choice of catalyst and reaction conditions is critical for achieving high yields and enantiomeric excess (ee).

MethodDescriptionKey Reagents/CatalystsExample ApplicationReference
Chiral Pool Synthesis Utilizes chiral molecules from nature as starting materials.L-Tryptophan, L-PhenylalanineSynthesis of (S)-Indoline-2-carboxylic acid researchgate.net
Asymmetric Catalysis A chiral catalyst directs the formation of one enantiomer over the other.Chiral Phosphoric Acids, Chiral Brønsted AcidsEnantioselective dearomatization of indoles, Reduction of 3H-indoles organic-chemistry.orgrsc.org
Chiral Auxiliary Control A temporary chiral group directs a stereoselective reaction.Evans auxiliaries, 8-phenylmentholAsymmetric alkylation, Diels-Alder reactions youtube.com

Spectroscopic and Structural Research Analysis of 6 Ethoxy 1h Indole 3 Carboxylic Acid and Analogs

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation in Researchnih.govrsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds like 6-ethoxy-1H-indole-3-carboxylic acid. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can map out the complete atomic framework.

For the parent compound, indole-3-carboxylic acid, specific proton signals are observed that correspond to each unique hydrogen atom in the molecule. hmdb.canih.gov The introduction of a 6-ethoxy group introduces characteristic signals for the ethoxy protons—a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group—and influences the chemical shifts of the aromatic protons on the benzene (B151609) ring.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom. The carbonyl carbon of the carboxylic acid group typically appears significantly downfield (160-180 ppm). libretexts.org The carbons of the indole (B1671886) ring and the ethoxy group also have characteristic chemical shift ranges.

Table 1: Representative ¹H NMR Chemical Shifts (δ) for Indole-3-Carboxylic Acid Analogs Data is illustrative and based on published values for similar structures.

Proton Indole-3-carboxylic acid (in CD₃OD) nih.gov 3-Cyclohexyl-6-fluoro-1H-indole (in CDCl₃) rsc.org
N-H ~8.06 ppm (s) ~7.84 ppm (s)
H-2 ~7.94 ppm (s) -
H-4 ~7.42 ppm (d) -
H-5 ~7.15 ppm (t) H-5: ~7.55 ppm (dd)

s = singlet, d = doublet, t = triplet, dd = doublet of doublets

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for Indole Analogs Data is illustrative and based on published values for similar structures.

Carbon 3-Cyclohexyl-1H-indole (in CDCl₃) rsc.org 3-Cyclohexyl-6-fluoro-1H-indole (in CDCl₃) rsc.org
C=O - -
C-2 ~121.9 ppm ~123.4 ppm
C-3 ~112.6 ppm ~119.6 ppm
C-3a ~124.5 ppm ~123.3 ppm
C-4 ~120.8 ppm ~107.8 ppm
C-5 ~112.2 ppm ~158.7-161.1 ppm (C-F coupling)
C-6 ~122.9 ppm ~97.2-97.5 ppm (C-F coupling)
C-7 ~128.6 ppm ~120.0 ppm

Mass Spectrometry for Molecular Characterization in Research Applicationsnih.govrsc.orgresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In research involving 6-ethoxy-1H-indole-3-carboxylic acid, MS provides definitive confirmation of its molecular formula (C₁₁H₁₁NO₃).

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For carboxylic acids, fragmentation often involves the loss of small, stable neutral molecules or radicals. libretexts.orgmiamioh.edu In the case of indole-3-carboxylic acids, common fragmentation pathways observed under electron impact (EI) ionization include the initial loss of the hydroxyl radical (•OH, M-17) or the entire carboxyl group (•COOH, M-45). libretexts.orgresearchgate.net For 6-ethoxy-1H-indole-3-carboxylic acid, additional fragmentation of the ethoxy group, such as the loss of an ethyl radical (•CH₂CH₃, M-29) or ethylene (B1197577) (C₂H₄, M-28), can also be expected. Electrospray ionization (ESI), a softer ionization technique, is often used to observe the molecular ion ([M+H]⁺ or [M-H]⁻) with minimal fragmentation. nih.gov

Table 3: Expected Key Fragments in the Mass Spectrum of 6-ethoxy-1H-indole-3-carboxylic acid

Ion Mass Lost Description
[M-OH]⁺ 17 Loss of hydroxyl radical from the carboxylic acid
[M-C₂H₄]⁺ 28 Loss of ethylene from the ethoxy group
[M-C₂H₅]⁺ 29 Loss of ethyl radical from the ethoxy group

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

The crystal structure of indole-3-carboxylic acid and its analogs is heavily influenced by strong intermolecular hydrogen bonds. A predominant and highly stable motif for simple carboxylic acids is the formation of centrosymmetric cyclic dimers through O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.netmdpi.com

Furthermore, the N-H group of the indole ring is a potent hydrogen bond donor. This group frequently participates in N-H···O hydrogen bonds, where the acceptor is an oxygen atom from a nearby carboxylic acid or, in the case of substituted analogs like 6-ethoxy-1H-indole-3-carboxylic acid, potentially the ether oxygen. mdpi.com These interactions link the primary dimer units into more extended structures, such as chains, ribbons, or sheets, creating a robust supramolecular architecture. researchgate.netresearchgate.net In some indole derivatives, N-H···π interactions, where the N-H group donates to the electron-rich π system of an adjacent indole ring, can also be a significant stabilizing force. nih.goviucr.org

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same compound can exhibit different physical properties, including solubility and stability. Studies on analogs like 5-methoxy-1H-indole-2-carboxylic acid have revealed the existence of different polymorphic forms. mdpi.com These polymorphs can differ in their hydrogen-bonding networks; for example, in one form, the N-H group may donate to a carboxylic oxygen, while in another, it donates to the methoxy (B1213986) oxygen. mdpi.com Such variations in intermolecular interactions lead to different molecular arrangements and crystal packing, highlighting the subtle energetic balance that governs crystallization. The potential for polymorphism in 6-ethoxy-1H-indole-3-carboxylic acid is therefore an important consideration in its solid-state characterization.

Infrared Spectroscopy for Functional Group and Intermolecular Interaction Analysisrsc.orgresearchgate.net

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups within a molecule and probing intermolecular interactions, particularly hydrogen bonding. The IR spectrum of 6-ethoxy-1H-indole-3-carboxylic acid is expected to show several characteristic absorption bands.

The O-H stretch of the carboxylic acid group gives rise to a very broad and strong absorption band, typically in the range of 3200 to 2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimers. mdpi.comspectroscopyonline.com The C=O (carbonyl) stretching vibration of the carboxylic acid appears as a strong, sharp peak, usually between 1720 and 1680 cm⁻¹. libretexts.orgpressbooks.pub The position of this band can be influenced by conjugation and hydrogen bonding.

The N-H stretching vibration of the indole ring typically appears as a sharp to moderately broad peak around 3400-3300 cm⁻¹. mdpi.comresearchgate.net The C-O stretching vibrations associated with the carboxylic acid and the ethoxy ether linkage are expected in the 1320-1210 cm⁻¹ and 1275-1200 cm⁻¹ regions, respectively. spectroscopyonline.com

Table 4: Characteristic Infrared Absorption Frequencies for 6-Ethoxy-1H-indole-3-carboxylic Acid

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Characteristics
Carboxylic Acid O-H Stretch 2500 - 3200 Very broad, strong
Indole N-H Stretch 3300 - 3400 Sharp to moderately broad, medium-strong
Carboxylic Acid C=O Stretch 1680 - 1720 Strong, sharp
Aromatic Ring C=C Stretch 1500 - 1600 Medium to weak
Carboxylic Acid C-O Stretch 1210 - 1320 Strong

Chromatographic Methods for Purity Assessment and Stereochemical Resolution in Research Studies

In the synthesis and analysis of 6-ethoxy-1H-indole-3-carboxylic acid and its analogs, chromatographic techniques are indispensable for the assessment of compound purity and the resolution of stereoisomers. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) are powerful tools that provide detailed insights into the chemical and stereochemical integrity of these compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of synthesized 6-ethoxy-1H-indole-3-carboxylic acid and for the separation of its diastereomeric analogs. The method's high resolution and sensitivity allow for the detection and quantification of impurities, starting materials, and byproducts.

In research settings, reversed-phase HPLC is commonly employed for purity assessment. A C18 column is often the stationary phase of choice, providing effective separation of the nonpolar to moderately polar indole derivatives. The mobile phase typically consists of a mixture of an aqueous component (often with a pH-modifying additive like formic acid or trifluoroacetic acid to ensure the carboxylic acid is in its protonated form) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is frequently utilized to ensure the efficient elution of all components in a complex mixture.

For the separation of diastereomers, which may arise when an additional chiral center is introduced to the molecule, chiral HPLC is the method of choice. Diastereomers, having different physical properties, can often be separated on standard achiral stationary phases. However, for challenging separations or for the resolution of enantiomers, chiral stationary phases (CSPs) are employed. Polysaccharide-based CSPs, for instance, have demonstrated broad applicability in the separation of a wide range of chiral compounds. The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for achieving optimal stereochemical resolution. In some cases, derivatization of the carboxylic acid with a chiral reagent can form diastereomeric amides or esters that are more easily separated on an achiral column.

Table 1: Illustrative HPLC Parameters for Purity and Diastereomer Analysis of 6-Ethoxy-1H-indole-3-carboxylic Acid Analogs

ParameterPurity AssessmentDiastereoisomer Separation
Stationary Phase C18 (5 µm, 4.6 x 250 mm)Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: n-HexaneB: Isopropanol
Gradient/Isocratic Gradient: 5% to 95% B over 20 minIsocratic: 90:10 (A:B)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 30 °C25 °C
Detection UV at 280 nmUV at 280 nm
Injection Volume 10 µL10 µL

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a powerful analytical technique that couples the separation capabilities of HPLC with the high mass accuracy and resolution of modern mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers. This combination is invaluable for the unambiguous identification and structural elucidation of 6-ethoxy-1H-indole-3-carboxylic acid and its analogs.

In a typical LC-HRMS workflow, the sample is first separated by HPLC under conditions similar to those used for purity analysis. The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, with electrospray ionization (ESI) being the most common technique for ion-forming indole carboxylic acids. ESI is a soft ionization method that typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation.

The high-resolution mass analyzer then measures the mass-to-charge ratio (m/z) of the ions with very high precision (typically to within 5 ppm). This level of accuracy allows for the determination of the elemental composition of the parent ion, which is a critical step in confirming the identity of the target compound and identifying unknown impurities or metabolites. For example, the exact mass of 6-ethoxy-1H-indole-3-carboxylic acid (C₁₁H₁₁NO₃) can be calculated and compared to the experimentally measured mass to confirm its identity.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed within the mass spectrometer. In an MS/MS experiment, a specific ion (e.g., the [M-H]⁻ of 6-ethoxy-1H-indole-3-carboxylic acid) is selected, fragmented, and the resulting fragment ions are mass-analyzed. The fragmentation pattern provides valuable structural information that can be used to confirm the structure of the molecule and to differentiate it from its isomers.

Table 2: Representative LC-HRMS Parameters for the Analysis of 6-Ethoxy-1H-indole-3-carboxylic Acid

ParameterSetting
LC System UHPLC
Stationary Phase C18 (1.7 µm, 2.1 x 100 mm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 2% to 100% B over 10 min
Flow Rate 0.3 mL/min
Ion Source Electrospray Ionization (ESI), Negative Ion Mode
Mass Analyzer Orbitrap or TOF
Mass Resolution > 60,000 FWHM
Mass Accuracy < 5 ppm
Scan Range m/z 50 - 750
MS/MS Fragmentation Collision-Induced Dissociation (CID)

Structure Activity Relationships Sar and Molecular Design

Positional Isomerism and Substituent Effects on Biological Activity

The specific placement of functional groups on the indole (B1671886) scaffold is a critical determinant of pharmacological activity. The ethoxy group at the C-6 position, the carboxylic acid at the C-3 position, and other substitutions across the ring system each contribute uniquely to the molecule's interaction with biological targets.

The position of an alkoxy group, such as the ethoxy group in 6-ethoxy-1H-indole-3-carboxylic acid, on the benzene (B151609) portion of the indole nucleus can significantly modulate biological activity. While research on the 6-ethoxy derivative is specific, broader studies on methoxy-substituted indoles provide valuable insights into the role of such electron-donating groups. chim.it The electronic properties of the methoxy (B1213986) group enhance the reactivity of the indole ring. chim.it

Studies on indole-2-carboxylic acid derivatives have shown that the position of a methoxy substituent is critical. For instance, a 7-methoxy substituted compound retained inhibitory activity against the enzymes IDO1 and TDO, whereas modifications at other positions were less favorable. sci-hub.se In a different series of compounds acting as CysLT1 antagonists, methoxy substitution at the 7-position of the indole ring was also found to be the most favorable. researchgate.net Conversely, for certain dopamine (B1211576) receptor ligands, moving a methoxy group from the 5-position to the 6-position on an indole-3-carboxylic acid scaffold resulted in similar affinity, suggesting that for some targets, the precise location within the 5- and 6-positions is less critical. nih.gov

The ethoxy group, being larger and more lipophilic than the methoxy group, can offer different steric and hydrophobic interactions. Modifications from a methoxy to a fluoroethoxy or a polyethylene (B3416737) glycol (PEGylated) ethoxy chain at the 5-position of an indole-2-carboxamide scaffold have been shown to result in only a minor reduction in affinity for the D3 receptor, indicating that this position can tolerate bulkier substituents. nih.gov This suggests that modifications of the 6-ethoxy group in 6-ethoxy-1H-indole-3-carboxylic acid could be a viable strategy for fine-tuning pharmacokinetic properties without drastically compromising target affinity.

Table 1: Effect of Alkoxy Group Position on Biological Activity

Compound Series Substituent Position Observed Effect Reference
Indole-2-carboxylic acid7-MethoxyRetained IDO1/TDO inhibitory activity sci-hub.se
Indole-3-carboxamide5-Methoxy vs. 6-MethoxySimilar affinity for D2/D3 receptors nih.gov
Indole-2-carboxamide5-Fluoroethoxy / PEGylatedMinor reduction in D3 receptor affinity nih.gov
1H-Indole-2-carboxylic acid7-MethoxyFavorable for CysLT1 antagonist activity researchgate.net

Influence of Carboxylic Acid Group Position and Derivatization

The position of the carboxylic acid group is a crucial factor, with indole-2-carboxylic acids and indole-3-carboxylic acids often exhibiting distinct biological activities and binding modes. The carboxyl group is frequently essential for chelating with metal ions in the active sites of enzymes like HIV-1 integrase. nih.govmdpi.com While a single carboxyl group can be effective, additional heteroatoms are often required for stable metal chelation. nih.gov The crystal structure of indole-3-carboxylic acid shows that molecules form centrosymmetric cyclic dimers through hydrogen bonds between the carboxylic acid groups. mdpi.com This dimerization potential can influence how these molecules interact with biological targets.

Derivatization of the carboxylic acid into esters or amides is a common strategy in medicinal chemistry to modulate properties like cell permeability and target engagement. nih.gov

Esters : Esterification of the carboxylic acid can significantly impact activity. In one study on HIV-1 integrase inhibitors, esterification of the C-2 carboxylic acid markedly impaired chelation with metal ions, leading to a decrease in activity. nih.gov

Amides : Converting the carboxylic acid to a carboxamide introduces a hydrogen bond donor (the N-H group) and acceptor (the C=O group), which can form critical interactions with enzyme or receptor targets. nih.gov The synthesis of indole-3-carboxamides from indole-3-carboxylic acid is a well-established method for creating derivatives with diverse biological activities, including potential antihypertensive effects. nih.govnih.gov Studies have shown that the carboxamide moiety at positions 2 or 3 of the indole ring is often essential for inhibitory activity against various enzymes. nih.gov

A study on amino acid and peptide derivatives of indole-3-carboxylic acid demonstrated that these modifications could lead to significant antibacterial and anthelmintic activities. researchgate.net

Table 2: Impact of Carboxylic Acid Position and Derivatization

Scaffold Modification Biological Target/Activity Result Reference
Indole-2-carboxylic acidEsterificationHIV-1 IntegraseDecreased activity nih.gov
Indole-3-carboxylic acidAmidationVarious EnzymesOften essential for inhibitory activity nih.gov
Indole-3-carboxylic acidPeptide ConjugationAntibacterial/AnthelminticPotent activity observed researchgate.net

Role of Halogen and Other Substituents on Indole Carboxylic Acid Scaffold

The introduction of halogen atoms and other substituents onto the indole carboxylic acid scaffold is a powerful strategy for modulating biological activity. nih.gov Halogens can alter the electronic properties of the ring and provide additional points of interaction with a biological target, such as halogen bonding.

In the context of HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold, the addition of a halogenated benzene ring at the C-6 position was shown to enhance inhibitory activity. nih.govresearchgate.net This enhancement was attributed to a π–π stacking interaction between the halogenated ring and a nucleobase (dC20) of the viral DNA. nih.govresearchgate.net

The position and nature of the halogen are critical. Studies on CysLT1 antagonists revealed that fluorine-substituted derivatives were more potent than chlorine-substituted ones, and substitution at the 4-position of the indole ring was the least favorable for activity. researchgate.net The effect of halogen atoms (F, Cl, Br) on the crystal structure of indole-3-carboxylic acid has been shown to significantly influence intermolecular interactions and π–π stacking motifs. rsc.org

Other substituents also play a key role. For example, a nitro group (NO2) at the C-5 position of an indole scaffold was found to improve affinity for certain targets. nih.gov The electronic properties of substituents on a phenylamino (B1219803) ring attached to the indole scaffold were also found to be critical for activity against fructose-1,6-bisphosphatase, with electron-donating groups favoring the 3-position and electron-withdrawing groups favoring the 4-position of that phenyl ring. researchgate.net

Table 3: Effect of Halogen and Other Substituents on Indole Scaffolds

Scaffold Substituent Position Effect on Activity Reference
Indole-2-carboxylic acidHalogenated benzeneC-6Enhanced HIV-1 integrase inhibition nih.govresearchgate.net
Indole-2-carboxylic acidFluorine vs. ChlorineIndole RingFluorine derivatives were more potent CysLT1 antagonists researchgate.net
Indole-2-carboxylic acidVariousC-4Least favorable position for CysLT1 antagonist activity researchgate.net
N-(indol-3-ylglyoxylyl)Nitro (NO2)C-5Improved binding affinity for certain targets nih.gov

Rational Design of 6-Ethoxy-1H-indole-3-carboxylic Acid Analogs

The rational design of analogs based on the 6-ethoxy-1H-indole-3-carboxylic acid scaffold involves a systematic approach to modify the molecule to enhance its interaction with a specific biological target. This process often begins with a known active compound or a "hit" from a screening campaign.

A common strategy involves identifying key structural features, or pharmacophores, that are essential for activity. For indole carboxylic acids, these often include the indole nitrogen, the carboxylic acid group, and specific substitution patterns on the benzene ring. nih.gov Design strategies frequently focus on exploring specific regions of the target's binding pocket. For example, if a hydrophobic cavity is identified near the binding site of the lead compound, a rational design approach would involve introducing bulky, hydrophobic groups to the scaffold to fill this space and create additional favorable interactions. nih.govmdpi.com

Another approach is molecular hybridization, where structural motifs from different known active compounds are combined into a single new molecule. brieflands.com For instance, the indole scaffold could be combined with fragments known to inhibit a particular enzyme to create a novel inhibitor. sci-hub.se The design of new indole-3-carboxylic acid derivatives as potential herbicides, for example, was based on mimicking the structure of the natural plant hormone auxin to antagonize its receptor. nih.govfrontiersin.org This strategy relies on creating molecules that fit the receptor but disrupt its normal function.

Computational Approaches in Structure-Activity Relationship Studies

Computational chemistry plays a vital role in modern drug discovery and the study of SAR. Molecular docking is a primary tool used to predict and analyze the binding of a ligand to the active site of a protein or enzyme. mdpi.com

By docking a series of indole carboxylic acid analogs into a target's crystal structure, researchers can visualize the binding modes and identify key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov This information helps explain observed SAR data; for example, docking studies of HIV-1 integrase inhibitors revealed how a C-6 halogenated benzene ring forms a π–π stacking interaction with viral DNA, explaining its positive effect on activity. nih.gov Similarly, docking can reveal how steric hindrance from a particular substituent might lead to a decrease in activity. nih.gov

These computational models guide the rational design of new analogs. By observing unoccupied pockets or opportunities for additional interactions in the computational model, medicinal chemists can prioritize the synthesis of compounds that are most likely to have improved affinity and selectivity. mdpi.com Virtual screening, a process where large libraries of compounds are computationally docked into a target, can also be used to identify novel indole-based scaffolds for further development. mdpi.com

Pharmacological and Biological Research Investigations Pre Clinical Focus

In Vitro and In Vivo (Animal Model) Biological Activity Profiling

Preclinical studies on various indole-carboxylic acid derivatives have revealed significant biological activities in both laboratory (in vitro) and animal (in vivo) settings. While direct data on 6-ethoxy-1H-indole-3-carboxylic acid is not extensively documented, research on analogous structures points to promising therapeutic potential.

For instance, certain derivatives of indole-3-carboxylic acid have been shown to possess antihypertensive properties. In studies using spontaneously hypertensive rats, oral administration of these compounds led to a significant decrease in blood pressure, with effects lasting up to 24 hours, demonstrating a more prolonged action than the reference drug, losartan. nih.gov In the realm of oncology, indole-3-carboxylic acid has been observed to enhance the anti-cancer effects of doxorubicin (B1662922) in colorectal cell lines (in vitro) and in mouse xenograft tumor models (in vivo). researchgate.net This suggests a potential role as a chemosensitizing agent. Furthermore, other substituted indole-6-carboxylic acid derivatives have demonstrated direct cytotoxic effects against various cancer cell lines, including HCT-116, HeLa, and HT-29. researchgate.net

Mechanisms of Action at the Molecular and Cellular Level

The therapeutic potential of indole-carboxylic acid derivatives is rooted in their ability to interact with various molecular and cellular targets.

The indole (B1671886) nucleus is a recognized scaffold for the development of enzyme inhibitors. Research has highlighted the potential of indole-carboxylic acid derivatives to inhibit key enzymes involved in disease processes.

HIV-1 Integrase: This enzyme is crucial for the replication of the HIV-1 virus. nih.gov Derivatives of indole-2-carboxylic acid (an isomer of the core structure) have been identified as potent inhibitors of the strand transfer process of HIV-1 integrase. mdpi.com Structural analysis suggests that the indole core and the carboxyl group can chelate the essential Mg²⁺ ions within the enzyme's active site, providing a clear mechanism for inhibition. mdpi.com

Fructose-1,6-bisphosphatase (FBPase): As a key enzyme in gluconeogenesis, FBPase is a target for type 2 diabetes treatment. A series of 7-nitro-1H-indole-2-carboxylic acid derivatives have been synthesized and evaluated as allosteric inhibitors of FBPase, with some compounds showing potent inhibition at the micromolar level. researchgate.net

Table 1: Enzyme Inhibition by Indole-Carboxylic Acid Derivatives

Compound Class Target Enzyme Activity Source(s)
Indole-2-carboxylic acid derivatives HIV-1 Integrase IC₅₀ values in the micromolar range (e.g., 0.13 µM for an optimized derivative) mdpi.com

Indole-based compounds have been investigated for their ability to bind to and modulate the activity of various receptors in the central nervous system and periphery.

Dopamine (B1211576) and Sigma Receptors: A series of substituted 1H-indolyl carboxylic acid amides were synthesized and found to have a high binding affinity for the dopamine D3 receptor, with significant selectivity over the D2 receptor. nih.gov Some of these compounds also displayed low binding affinity for sigma (σ) receptor sites. nih.gov The sigma-1 receptor, a chaperone protein at the endoplasmic reticulum, is itself a target for conditions like neurodegenerative diseases and depression. wikipedia.orgnih.gov

Hydroxy-Carboxylic Acid Receptors (HCAs): Carboxylic acids are the natural ligands for a family of G protein-coupled receptors known as HCAs. nih.govresearchgate.net These receptors are involved in sensing metabolic intermediates and regulating processes like lipolysis. nih.gov The binding of carboxylic acid ligands is critically dependent on an arginine residue within the receptor's transmembrane domain. nih.gov

The biological effects of indole-carboxylic acid derivatives extend to the modulation of critical intracellular signaling pathways.

Apoptosis Regulation: In studies on colorectal cancer cells, indole-3-carboxylic acid was found to amplify doxorubicin-induced cellular senescence and growth arrest. researchgate.net This effect was linked to the upregulation of key cell cycle inhibitors like p21, a downstream target of the tumor suppressor p53, which are central to apoptosis and cell cycle regulation. researchgate.net

Cytokine Production: Research into the immunomodulatory effects of a specific indole-3-carboxylic acid derivative revealed its capacity to stimulate the expression of genes for toll-like receptors (TLRs), interferons, and various immunoregulatory cytokines in macrophage-like cells. nih.gov This indicates an ability to activate innate immunity signaling pathways, which could be beneficial in the context of viral infections. nih.gov

Potential Therapeutic Research Areas

Based on the diverse biological activities observed in preclinical studies, the indole-carboxylic acid scaffold is being explored for several therapeutic applications, most notably in the field of anti-infectives.

The indole ring is a "privileged scaffold" in medicinal chemistry and is found in numerous anti-infective agents. nih.govfrontiersin.org

Antiviral: A complex derivative of indole-3-carboxylic acid demonstrated potent in vitro antiviral activity against SARS-CoV-2. nih.govactanaturae.runih.gov The mechanism was associated with the induction of interferons and the suppression of virus-induced syncytium formation. actanaturae.runih.gov

Antimicrobial: Various derivatives of (1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic acids have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with potency in some cases exceeding that of ampicillin (B1664943) and streptomycin. mdpi.com

Antifungal: Indole-3-carboxylic acid, isolated from an endophytic fungus, was shown to act as a synergist, enhancing the antifungal activity of jasmonic acid against the plant pathogen Blumeria graminis (powdery mildew). nih.gov Separately, 6-methoxy-1H-indole-2-carboxylic acid, produced by Bacillus toyonensis, has also demonstrated promising antifungal properties. nih.gov Furthermore, the aforementioned thioxothiazolidine derivatives of indole-3-carboxylic acid also exhibited significant antifungal activity, proving more effective than reference drugs like bifonazole (B1667052) and ketoconazole (B1673606) against a panel of fungal species. mdpi.com

Table 2: Anti-Infective Activity of Indole-Carboxylic Acid Derivatives

Compound Class Activity Type Target Organism(s) Notable Findings Source(s)
Complex Indole-3-carboxylic acid ester Antiviral SARS-CoV-2 IC₅₀ = 1.06 µg/mL; High selectivity index (78.6) nih.govactanaturae.ru
Indole-3-carboxylic acid Antifungal (Synergist) Blumeria graminis Enhances the activity of jasmonic acid nih.gov
6-methoxy-1H-indole-2-carboxylic acid Antifungal Not specified Promising antifungal activities nih.gov

Anticancer Research (Induction of Apoptosis in Cell Lines)

While research specifically investigating the anticancer properties of 6-ethoxy-1H-indole-3-carboxylic acid is not extensively documented in publicly available literature, the broader class of indole-6-carboxylic acid derivatives has been a subject of interest in oncology research. Studies on certain derivatives have revealed potential for inducing apoptosis, the programmed cell death that is often dysregulated in cancer cells.

For instance, research into novel indole-6-carboxylic acid derivatives has demonstrated cytotoxic effects against various cancer cell lines. frontiersin.org Two specific derivatives, one targeting the Epidermal Growth Factor Receptor (EGFR) and another targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), have shown significant antiproliferative activity. frontiersin.org These compounds were found to arrest cancer cells in the G2/M phase of the cell cycle and trigger the extrinsic pathway of apoptosis. frontiersin.org The structure-activity relationship studies from this research indicated that the presence of an aryl or heteroaryl fragment attached to a linker was crucial for the observed anti-tumor activity. frontiersin.org

Although these findings pertain to indole-6-carboxylic acid derivatives and not the 3-carboxylic acid isomer with an ethoxy group at the 6-position, they highlight the potential of the substituted indole scaffold as a template for the design of new anticancer agents that function through the induction of apoptosis. The specific influence of a 6-ethoxy group on the apoptotic activity of a 1H-indole-3-carboxylic acid core remains an area for future investigation.

Neuropharmacological Research (e.g., Neurotransmitter Regulation, Mood Disorders, Neurodegenerative Diseases)

Direct neuropharmacological studies on 6-ethoxy-1H-indole-3-carboxylic acid are limited in the current body of scientific literature. However, research on structurally related indole-3-carboxylic acid amides provides insights into the potential neurological activity of this class of compounds.

A study focusing on substituted indolyl carboxylic acid amides explored their affinity for human dopamine D2, D3, and D4 receptors. mdpi.com In this research, the positioning of a methoxy (B1213986) group on the indole ring was found to influence receptor binding affinity. For example, moving a methoxy group from the 5-position to the 6-position of the substituted indole-3-carboxylic group resulted in two compounds with similar affinities for dopamine D2 and D3 receptors. mdpi.com This suggests that substitutions at the 6-position of the indole-3-carboxylic acid scaffold can be accommodated by dopamine receptors, indicating a potential role for such compounds in modulating dopaminergic neurotransmission.

The following table summarizes the binding affinities of two related methoxy-substituted indole-3-carboxylic acid amide derivatives for dopamine receptors, illustrating the impact of substituent placement on pharmacological activity.

CompoundSubstitution PositionDopamine D2 Receptor Affinity (Ki, nM)Dopamine D3 Receptor Affinity (Ki, nM)
Compound 17d 5-methoxySimilar to 17eSimilar to 17e
Compound 17e 6-methoxySimilar to 17dSimilar to 17d

Data extrapolated from a study on related dopamine receptor ligands. mdpi.com The exact Ki values were not provided in the referenced text, only the observation of similar affinity.

Given that the 6-methoxy substitution is structurally similar to a 6-ethoxy substitution, it is plausible that 6-ethoxy-1H-indole-3-carboxylic acid and its derivatives could also interact with dopamine receptors. Such interactions are relevant to the study of mood disorders and neurodegenerative diseases where the dopaminergic system plays a crucial role. However, without direct experimental data, the neuropharmacological profile of 6-ethoxy-1H-indole-3-carboxylic acid remains speculative.

Anti-inflammatory Research

For example, indole-3-acetic acid, a related compound, has been shown to attenuate inflammatory responses in RAW264.7 macrophages by mitigating the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6) induced by lipopolysaccharide (LPS). nih.govmdpi.com This anti-inflammatory effect was found to be dependent on the induction of heme oxygenase-1 (HO-1). nih.govmdpi.com

Furthermore, other substituted indole derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Some of these compounds have demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema models. nih.gov

While these findings are not directly applicable to 6-ethoxy-1H-indole-3-carboxylic acid, they suggest that the indole nucleus is a viable scaffold for the development of anti-inflammatory agents. The presence and position of substituents on the indole ring are known to significantly influence the biological activity of these compounds. Therefore, it is conceivable that the 6-ethoxy substitution could modulate the anti-inflammatory properties of the indole-3-carboxylic acid core, though dedicated research is required to confirm this hypothesis.

Pre-clinical Pharmacokinetics and Pharmacodynamics (PK/PD) Research

There is a lack of specific preclinical pharmacokinetic (PK) and pharmacodynamic (PD) data for 6-ethoxy-1H-indole-3-carboxylic acid in the public domain. Information regarding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action and effect on the body over time, has not been characterized.

Research on other indole-3-carboxylic acid derivatives has been conducted, but the direct extrapolation of PK/PD properties is challenging due to the significant impact of even minor structural modifications on a compound's behavior in a biological system. For instance, factors such as lipophilicity, which would be influenced by the ethoxy group at the 6-position, can dramatically alter absorption and distribution. Similarly, the metabolic fate of the compound would depend on the susceptibility of the ethoxy group and the indole ring to enzymatic degradation.

Without dedicated preclinical studies on 6-ethoxy-1H-indole-3-carboxylic acid, any discussion of its pharmacokinetic and pharmacodynamic properties would be purely speculative. Future research would be necessary to determine its oral bioavailability, plasma protein binding, metabolic pathways, and elimination half-life, as well as to establish a clear relationship between its concentration in the body and its pharmacological effects.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding the basis of a molecule's biological activity and for structure-based drug design.

For 6-ethoxy-1H-indole-3-carboxylic acid, docking simulations would be performed to predict its binding mode and affinity within the active site of various target proteins. The process involves preparing the 3D structure of the ligand and the protein, followed by a search algorithm that explores various binding poses, which are then scored based on a function that estimates binding affinity.

Key Predicted Interactions: Based on studies of similar indole-3-carboxylic acid derivatives, the following interactions would be anticipated:

Hydrogen Bonding: The carboxylic acid group is a key pharmacophore, expected to form strong hydrogen bonds or salt bridges with polar or charged amino acid residues such as Arginine, Lysine, or Tyrosine. The N-H group of the indole (B1671886) ring can also act as a hydrogen bond donor.

Hydrophobic Interactions: The bicyclic indole core provides a large, flat hydrophobic surface that can engage in π-π stacking or van der Waals interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan.

Role of the 6-ethoxy Group: The ethoxy group at the 6-position is expected to project into a specific sub-pocket of the binding site. Its flexible nature allows it to adopt various conformations to optimize hydrophobic interactions, potentially enhancing binding affinity and selectivity compared to smaller substituents.

An illustrative table of potential docking results against a hypothetical protein kinase is shown below.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
Protein Kinase X-9.5Arg120, Tyr250Hydrogen Bond (Carboxylate)
Protein Kinase X-9.5Phe248π-π Stacking (Indole Ring)
Protein Kinase X-9.5Val85, Leu150Hydrophobic (Ethoxy Group)

Density Functional Theory (DFT) Calculations for Electronic Structure and Intermolecular Interactions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is highly effective for calculating properties that govern a molecule's reactivity and intermolecular interactions. For 6-ethoxy-1H-indole-3-carboxylic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), would provide critical insights. niscpr.res.inniscpr.res.in

Key Electronic Properties Investigated:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. Regions of negative potential (electron-rich) would be expected around the oxygen atoms of the carboxylic acid and the ethoxy group, identifying them as likely hydrogen bond acceptors. The N-H proton and the carboxylic acid proton would appear as regions of positive potential, indicating their role as hydrogen bond donors.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy gap between them indicates the molecule's chemical stability. The electron-donating nature of the ethoxy group at the 6-position is expected to raise the HOMO energy level, potentially influencing the molecule's reactivity and oxidation potential compared to unsubstituted indole-3-carboxylic acid. rsc.org

Atomic Charges: Calculation of Mulliken or Natural Bond Orbital (NBO) charges would quantify the partial charge on each atom, providing a more detailed understanding of the molecule's polarity and its ability to engage in electrostatic interactions.

Calculated PropertySignificance for 6-ethoxy-1H-indole-3-carboxylic acid
HOMO EnergyIndicates susceptibility to electrophilic attack and oxidation.
LUMO EnergyIndicates susceptibility to nucleophilic attack.
HOMO-LUMO GapRelates to chemical reactivity and kinetic stability.
Dipole MomentQuantifies overall molecular polarity.
Molecular Electrostatic PotentialIdentifies sites for intermolecular interactions.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like 6-ethoxy-1H-indole-3-carboxylic acid is highly dependent on its three-dimensional shape or conformation. Conformational analysis and molecular dynamics (MD) simulations are used to explore the molecule's flexibility and its dynamic behavior over time.

Conformational Analysis: This analysis would focus on the rotation around the key single bonds to identify stable, low-energy conformers. A potential energy scan would be performed by systematically rotating the dihedral angles associated with the carboxylic acid and ethoxy groups. This helps determine the most likely shapes the molecule will adopt in solution or within a protein binding site.

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. If 6-ethoxy-1H-indole-3-carboxylic acid is docked into a protein, an MD simulation (typically for a duration of 100 nanoseconds or more) can assess the stability of the predicted binding pose. nih.gov Key parameters analyzed include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the ligand and protein backbone atoms from their initial positions, indicating the stability of the complex.

Root Mean Square Fluctuation (RMSF): Reveals the flexibility of individual amino acid residues or parts of the ligand, highlighting which regions are most mobile.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, confirming the persistence of key interactions.

Computational MethodKey Parameters for 6-ethoxy-1H-indole-3-carboxylic acidInformation Gained
Conformational AnalysisDihedral angles of -COOH and -OCH2CH3 groupsIdentification of low-energy, stable conformers.
Molecular DynamicsRMSD, RMSF, Hydrogen Bond OccupancyDynamic stability of the ligand-protein complex.

Prediction of Biological Activity and ADMET Properties (Theoretical Aspects)

Before committing to expensive synthesis and laboratory testing, computational methods are used to predict a molecule's potential as a drug. This involves predicting its Absorption, Distribution, Metabolism, Elimination, and Toxicity (ADMET) properties.

For 6-ethoxy-1H-indole-3-carboxylic acid, a variety of in silico models would be used to generate a theoretical ADMET profile. researchgate.netjapsonline.com These predictions are often based on established guidelines like Lipinski's Rule of Five, which assesses drug-likeness for oral bioavailability.

Predicted ADMET Profile:

Absorption: Models would predict properties like human intestinal absorption (HIA) and aqueous solubility. The presence of both polar (carboxylic acid, indole N-H) and nonpolar (indole ring, ethoxy group) moieties suggests moderate solubility and permeability.

Distribution: Predictions would cover blood-brain barrier (BBB) penetration and plasma protein binding (PPB). Molecules with structures similar to this often exhibit high PPB.

Metabolism: The likelihood of the compound being a substrate or inhibitor for major cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) would be assessed to predict potential drug-drug interactions.

Toxicity: Computational models would screen for potential toxicity risks, such as mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).

Property CategoryPredicted ParameterTheoretical Value/Prediction
PhysicochemicalMolecular Weight219.23 g/mol
PhysicochemicalLogP (Lipophilicity)~2.5 - 3.0
PhysicochemicalHydrogen Bond Donors2
PhysicochemicalHydrogen Bond Acceptors3
PharmacokineticsOral BioavailabilityGood (predicted to follow Lipinski's rules)
ToxicityMutagenicity (Ames Test)Predicted to be non-mutagenic

Biosynthetic and Metabolic Research Contexts

Natural Occurrence and Biosynthesis of Indole-3-carboxylic Acid Derivatives

Indole-3-carboxylic acid and its derivatives are naturally occurring secondary metabolites found in various organisms, most notably in plants. The biosynthesis of these compounds has been extensively studied in the model plant species Arabidopsis thaliana. nih.govnih.govresearchgate.net In these plants, indolic compounds play a crucial role in defense mechanisms against pathogens. nih.gov

The biosynthetic pathway of indole-3-carboxylic acid derivatives originates from the amino acid tryptophan. nih.govnih.govresearchgate.net A key intermediate in this pathway is indole-3-acetonitrile (B3204565) (IAN). nih.govnih.govresearchgate.net The enzyme cytochrome P450 71B6 (CYP71B6) has been shown to efficiently convert IAN into indole-3-carbaldehyde (ICHO) and subsequently to indole-3-carboxylic acid (ICOOH). nih.govnih.govresearchgate.net Following this, the enzyme ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) is responsible for the oxidation of ICHO to ICOOH. nih.govnih.govresearchgate.net

Within this biosynthetic framework, hydroxylated derivatives of ICOOH are common. Specifically, 6-hydroxyindole-3-carboxylic acid has been identified as a major derivative in Arabidopsis thaliana. nih.govnih.govresearchgate.net This suggests a biosynthetic step involving the hydroxylation of the indole (B1671886) ring at the 6-position.

While the natural occurrence of 6-ethoxy-1H-indole-3-carboxylic acid is not directly reported in the existing scientific literature, its formation could be hypothesized as a subsequent modification of the naturally occurring 6-hydroxyindole-3-carboxylic acid. This would involve an O-ethylation reaction, where an ethyl group is transferred to the hydroxyl group at the 6-position. Such enzymatic reactions, catalyzed by O-transferases, are known in biological systems for modifying the properties of secondary metabolites, although methylation and glucosylation are more commonly observed than ethylation.

Table 1: Key Enzymes in the Biosynthesis of Indole-3-Carboxylic Acid Derivatives in Arabidopsis thaliana

EnzymeFunctionPrecursor(s)Product(s)
Cytochrome P450 71B6 (CYP71B6)Conversion of IAN to ICHO and ICOOHIANICHO, ICOOH
ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1)Oxidation of ICHO to ICOOHICHOICOOH
Hydroxylase (postulated)Hydroxylation of the indole ring at the 6-positionICOOH6-hydroxy-ICOOH
O-ethyltransferase (hypothetical)Ethylation of the 6-hydroxy group6-hydroxy-ICOOH6-ethoxy-ICOOH

Enzymatic Transformations and Metabolic Pathways of Indole Carboxylic Acids in Biological Systems

The metabolic pathways of indole carboxylic acids in biological systems, particularly in plants, involve a series of enzymatic transformations that modify the core indole structure. These modifications, such as hydroxylation and conjugation, serve to alter the biological activity, solubility, and transport of these compounds. nih.govresearchgate.net

In Arabidopsis thaliana, a primary metabolic transformation of indole-3-carboxylic acid is hydroxylation at the 6-position to form 6-hydroxyindole-3-carboxylic acid. nih.govresearchgate.net This is a significant metabolic step, as this hydroxylated derivative is found in substantial amounts. nih.gov

Following hydroxylation, the most prominent metabolic reaction is O-glucosylation. researchgate.net This involves the attachment of a glucose molecule to the hydroxyl group, forming a glucoside conjugate. nih.gov This process is a common detoxification and storage mechanism in plants.

Regarding "6-ethoxy-1H-indole-3-carboxylic acid," its metabolic fate has not been specifically detailed in published research. However, based on general metabolic pathways for xenobiotics and structurally related compounds, it is plausible that it could undergo several transformations:

O-de-ethylation: The ethoxy group could be enzymatically cleaved to yield 6-hydroxy-1H-indole-3-carboxylic acid. This is a common metabolic reaction for ether-containing compounds in many organisms.

Hydroxylation: Additional hydroxyl groups could be added to other positions on the indole ring.

Conjugation: The carboxylic acid group could be conjugated with amino acids or other molecules.

It is important to reiterate that these potential metabolic pathways for 6-ethoxy-1H-indole-3-carboxylic acid are hypothetical and based on the known metabolism of similar indole derivatives. Further research is required to elucidate the specific enzymatic transformations and metabolic fate of this compound in any biological system.

Table 2: Known and Hypothetical Metabolic Transformations of Indole-3-Carboxylic Acid Derivatives

CompoundTransformationEnzyme Class (Example)Resulting Compound(s)
Indole-3-carboxylic acid6-hydroxylationHydroxylase6-hydroxyindole-3-carboxylic acid
6-hydroxyindole-3-carboxylic acidO-glucosylationGlucosyltransferase6-O-glucosyl-indole-3-carboxylic acid
6-ethoxy-1H-indole-3-carboxylic acidO-de-ethylation (Hypothetical)Cytochrome P4506-hydroxy-1H-indole-3-carboxylic acid

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies for 6-Ethoxy-1H-indole-3-carboxylic Acid and its Analogs

The traditional methods for synthesizing indole (B1671886) derivatives, while effective, often rely on harsh reaction conditions, expensive metal catalysts, and multi-step procedures that can be inefficient and environmentally taxing. rsc.orgchim.it The future of synthesizing 6-ethoxy-1H-indole-3-carboxylic acid and its analogs hinges on the development of more sustainable and efficient methodologies.

A key area of development is flow chemistry , which offers a scalable and on-demand approach to synthesis. beilstein-journals.org Continuous flow reactors can improve reaction efficiency, safety, and control over reaction parameters, facilitating a more rapid production of indole-3-carboxylic acid derivatives. beilstein-journals.org Furthermore, the principles of green chemistry are becoming central to synthetic design. This includes the use of benign solvents like ethanol, minimizing toxic byproducts, and developing metal-free catalytic systems. rsc.org Recent innovations have demonstrated the feasibility of assembling the indole core through innovative two-step reactions involving Ugi multicomponent reactions followed by acid-induced cyclization, avoiding metal catalysts entirely. rsc.org One-pot synthesis protocols, which combine multiple reaction steps into a single operation without isolating intermediates, represent another promising avenue. Such methods are being developed to be operationally simple, cost-effective, and tolerant of a wide range of functional groups, which is crucial for generating diverse libraries of analogs for screening. wipo.int These advanced synthetic strategies are vital for producing 6-ethoxy-1H-indole-3-carboxylic acid and related compounds economically and with a reduced environmental footprint.

Elucidation of Undiscovered Molecular Targets and Mechanisms of Action

The indole-3-carboxylic acid scaffold has demonstrated a remarkable capacity to interact with a diverse array of biological targets, suggesting a rich polypharmacological potential. Analogs have been identified as inhibitors of HIV-1 integrase, modulators of tubulin polymerization, and antagonists for receptors involved in hypertension and plant growth. nih.govrsc.orgmdpi.comfrontiersin.orgnih.gov A significant future challenge is to move beyond these known interactions and identify novel molecular targets for compounds like 6-ethoxy-1H-indole-3-carboxylic acid.

One emerging area of interest is the Aryl Hydrocarbon Receptor (AhR) , a ligand-inducible transcription factor that plays a crucial role in regulating immune responses and mucosal integrity in the gut. frontiersin.org Indole-3-carboxylate, a related metabolite, is known to activate AhR, suggesting that synthetic derivatives could be designed to modulate this pathway for therapeutic benefit in inflammatory and autoimmune diseases. frontiersin.orgnih.gov

Future research should employ advanced techniques like chemical proteomics and high-throughput screening (HTS) assays to systematically probe the interactome of 6-ethoxy-1H-indole-3-carboxylic acid. nih.gov This could uncover entirely new mechanisms of action, such as the modulation of cellular senescence to enhance the efficacy of existing anti-cancer drugs like doxorubicin (B1662922). researchgate.net Elucidating these undiscovered pathways is critical for identifying new therapeutic applications and understanding the full biological activity profile of this promising class of compounds.

Advanced SAR and Lead Optimization Strategies for Enhanced Specificity and Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound. For indole carboxylic acids, research has shown that modifications to the indole and associated aromatic rings can dramatically influence biological activity. nih.govnih.gov For instance, optimizing substitutions on the indole core has led to significant increases in potency for apoptosis inducers and HIV-1 integrase inhibitors. nih.govmdpi.com

Future efforts must incorporate more advanced and rational design strategies to enhance both efficacy and target specificity, thereby minimizing off-target effects. Key strategies include:

Structure-Based Drug Design (SBDD): Utilizing X-ray crystallography or cryo-electron microscopy data of the target protein to guide the design of analogs that form more precise and potent interactions. This has been effectively used to improve π–π stacking and metal-chelating interactions in HIV-1 integrase inhibitors. rsc.org

Fragment-Based Drug Design (FBDD): Identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound.

Bioisosteric Replacement: Strategically replacing functional groups (like the carboxylic acid or ethoxy group) with other groups that have similar physical or chemical properties but may improve the molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

These optimization strategies aim to refine the molecular architecture of 6-ethoxy-1H-indole-3-carboxylic acid to create analogs with superior therapeutic profiles, transitioning from a promising scaffold to a highly selective and effective drug candidate. ijddd.com

Integration of Artificial Intelligence and Machine Learning in Indole Carboxylic Acid Research

The complexity of drug discovery, with its vast chemical space and intricate biological systems, makes it an ideal field for the application of Artificial Intelligence (AI) and Machine Learning (ML). researchgate.netspringernature.com Integrating these computational tools into indole carboxylic acid research can dramatically accelerate the discovery and development pipeline. nih.gov

AI and ML can be applied in several critical areas:

Virtual Screening and Target Identification: ML algorithms can screen massive virtual libraries of indole derivatives to predict their binding affinity for various biological targets, prioritizing the most promising candidates for synthesis and experimental testing. nih.govmdpi.com AI can also analyze biological data to predict novel drug-target interactions, helping to uncover new therapeutic uses for the indole scaffold. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new indole analogs with optimized properties. These models can learn the complex relationships between chemical structure and biological activity to propose novel molecules that are more likely to be potent and have favorable drug-like properties. mdpi.com

Predictive Modeling (ADMET): A major cause of failure in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. ML models trained on large datasets can predict the ADMET profile of new indole analogs early in the design phase, reducing the time and cost associated with failed candidates. springernature.commdpi.com

By harnessing the predictive power of AI, researchers can navigate the complexities of drug design more efficiently, leading to the faster development of optimized indole-based therapeutics. cncb.ac.cn

Overcoming Challenges in Translational Research from Pre-clinical Findings

The path from a promising preclinical compound to a clinically approved drug is fraught with challenges, and a high percentage of candidates fail during this transition. nih.gov For indole-based compounds like 6-ethoxy-1H-indole-3-carboxylic acid, several specific hurdles must be anticipated and addressed.

A primary challenge is the potential for data variability and poor predictivity of preclinical models . nih.gov Animal models may not accurately reflect human disease or the compound's metabolism and toxicity. Future research must focus on developing and utilizing more sophisticated models, such as patient-derived organoids or humanized animal models, to obtain more reliable data before advancing to human trials.

Another significant consideration is the metabolic stability and potential toxicity of indole derivatives. The indole nucleus can be susceptible to metabolic transformations that may lead to the formation of reactive metabolites or alter the compound's activity. Thorough investigation of the metabolic fate and potential for off-target effects is crucial. Identifying robust biomarkers early in the development process is also essential. These biomarkers can be used to monitor the therapeutic effect of the drug and predict patient response in clinical trials, enabling a more personalized medicine approach. Overcoming these translational hurdles requires a deep, integrated understanding of the compound's pharmacology and a strategic approach to preclinical and clinical study design. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 6-ethoxy-1H-indole-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A typical synthesis begins with functionalizing the indole core. For example, the Vilsmeier-Haack formylation (using POCl₃/DMF) introduces a formyl group at the 3-position, followed by ethoxylation at the 6-position via nucleophilic substitution or Ullmann-type coupling . Hydrolysis of the ester intermediate (using LiOH/EtOH) yields the carboxylic acid. Key factors include:
  • Temperature : Reflux conditions (~50–80°C) improve substitution efficiency.
  • Catalysts : CuI or Pd catalysts enhance ethoxy group introduction .
  • Purification : Recrystallization (e.g., acetic acid/water mixtures) or column chromatography ensures purity. Yields range from 40–70%, depending on steric and electronic effects of substituents.

Q. Which spectroscopic techniques are most effective for characterizing 6-ethoxy-1H-indole-3-carboxylic acid, and what key spectral features should be analyzed?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and carboxylic acid proton (δ ~12–13 ppm, broad). Aromatic protons appear at δ 6.8–8.2 ppm .
  • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1680–1720 cm⁻¹), and C-O-C ether stretch (~1200 cm⁻¹) .
  • HPLC-MS : Determines purity and molecular ion ([M+H]⁺ at m/z 206.2). Use C18 columns with acidic mobile phases (0.1% formic acid) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of 6-ethoxy-1H-indole-3-carboxylic acid derivatives across different studies?

  • Methodological Answer : Contradictions often arise from assay variability or structural impurities. Strategies include:
  • Standardized Assays : Use validated protocols (e.g., MIC for antimicrobial activity) with positive controls (e.g., ampicillin) .
  • Purity Verification : Employ orthogonal techniques (HPLC, NMR) to confirm >95% purity, as trace impurities (e.g., brominated byproducts) may skew results .
  • SAR Analysis : Compare analogs (e.g., 6-methoxy vs. 6-ethoxy) to isolate substituent effects. Ethoxy’s electron-donating nature may enhance membrane permeability but reduce electrophilic reactivity .

Q. What strategies are employed to optimize the solubility and bioavailability of 6-ethoxy-1H-indole-3-carboxylic acid without compromising its pharmacological activity?

  • Methodological Answer :
  • Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester) for improved lipophilicity. Hydrolysis in vivo regenerates the active form .
  • Co-Crystallization : Use co-formers (e.g., nicotinamide) to enhance aqueous solubility via hydrogen bonding .
  • Derivatization : Introduce polar groups (e.g., hydroxylamines at the 1-position) while retaining the ethoxy group’s steric profile. Monitor activity via kinase inhibition assays .

Q. How does the ethoxy substituent at the 6-position influence the compound’s reactivity in cross-coupling reactions compared to halogenated analogs?

  • Methodological Answer : The ethoxy group acts as an electron-donating substituent, directing electrophilic substitution to the 4- and 7-positions. In contrast, halogenated analogs (e.g., 6-bromo) undergo Suzuki-Miyaura coupling at the 6-position. Key considerations:
  • Catalyst Selection : Pd(PPh₃)₄ for ethoxy derivatives vs. Pd(OAc)₂ for brominated analogs .
  • Solvent Effects : Ethoxy’s stability requires anhydrous DMF or THF to prevent demethylation .
  • Reaction Monitoring : TLC (silica, ethyl acetate/hexane) tracks progress, with faster Rf shifts for electron-rich intermediates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.